2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine dihydrochloride
Overview
Description
2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine dihydrochloride is a useful research compound. Its molecular formula is C9H15Cl2N3 and its molecular weight is 236.14 g/mol. The purity is usually 95%.
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Biological Activity
2-Cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine dihydrochloride (CAS No. 1803589-81-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₉H₁₅Cl₂N₃
- Molecular Weight : 236.14 g/mol
- IUPAC Name : this compound
- Physical Form : Powder
Antitumor Activity
Research has indicated that compounds within the pyrazolo family exhibit significant antitumor properties. For instance, derivatives of pyrazolo[1,5-a]pyrazine have shown promising results against various human tumor cell lines. A study demonstrated that these compounds could inhibit cell proliferation effectively at nanomolar concentrations, highlighting their potential as anticancer agents .
Antiviral Activity
The antiviral activity of pyrazolo derivatives has been explored extensively. Specifically, some studies have focused on their ability to inhibit viral replication in cell-based assays. The inhibition of human dihydroorotate dehydrogenase (DHODH) by pyrazolo compounds has been linked to their antiviral effects against viruses like the measles virus and other RNA viruses .
Anti-inflammatory and Antimicrobial Properties
Several pyrazolo derivatives have exhibited anti-inflammatory and antimicrobial activities. For example, compounds similar to 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine have been tested for their efficacy against bacterial strains and inflammatory conditions. The structure-activity relationship studies indicate that modifications in the pyrazole ring can enhance these biological activities .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by several structural features:
- Cyclopropyl Group : The presence of the cyclopropyl moiety is crucial for enhancing the compound's lipophilicity and biological activity.
- Pyrazole Core : The substitution pattern on the pyrazole ring significantly affects its interaction with biological targets.
A detailed SAR analysis reveals that specific substitutions can lead to improved potency against targeted pathways involved in cancer and viral infections.
Case Studies
Properties
IUPAC Name |
2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.2ClH/c1-2-7(1)9-5-8-6-10-3-4-12(8)11-9;;/h5,7,10H,1-4,6H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCBJJCVFXMFGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCNCC3=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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